molecular formula C6H16ClN B140373 Trimethylpropylammonium Chloride CAS No. 2877-24-9

Trimethylpropylammonium Chloride

Cat. No.: B140373
CAS No.: 2877-24-9
M. Wt: 137.65 g/mol
InChI Key: NRWCNEBHECBWRJ-UHFFFAOYSA-M
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Description

Trimethylpropylammonium chloride is a quaternary ammonium compound with the molecular formula C₆H₁₆ClN. It is known for its cationic nature and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Trimethylpropylammonium Chloride (TMAC) is a type of quaternary ammonium compound

Mode of Action

This leads to leakage of cell contents and eventually cell death .

Result of Action

The molecular and cellular effects of TMAC’s action primarily involve disruption of cell membrane integrity, leading to increased permeability and leakage of cell contents. This can result in cell death .

Biochemical Analysis

Biochemical Properties

Trimethylpropylammonium chloride plays a significant role in biochemical reactions, particularly in stabilizing DNA duplexes. It interacts with natural and modified DNA, enhancing their thermostability . This compound also interacts with various enzymes and proteins, influencing their activity and stability. For instance, it can act as a catalyst in certain biochemical reactions, facilitating the conversion of substrates to products.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at very high doses, including disruptions in cellular homeostasis and potential toxicity to organs and tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity. This compound may also affect the balance of metabolic pathways, contributing to alterations in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can influence its activity and effects on cellular processes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . It may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylpropylammonium chloride can be synthesized through the reaction of trimethylamine with 1-chloropropane. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethylamine and 1-chloropropane are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Trimethylpropylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form trimethylamine and propyl alcohol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is trimethylamine and propyl alcohol.

    Hydrolysis: The primary products are trimethylamine and propyl alcohol.

Scientific Research Applications

Trimethylpropylammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: It is used in the production of surfactants, fabric softeners, and antistatic agents.

Comparison with Similar Compounds

  • Trimethylammonium chloride
  • Propylammonium chloride
  • Tetramethylammonium chloride

Comparison: Trimethylpropylammonium chloride is unique due to its specific structure, which combines the properties of both trimethylammonium and propylammonium groups. This combination allows it to interact with a wider range of biological and chemical systems compared to its similar compounds. Its cationic nature and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

trimethyl(propyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N.ClH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWCNEBHECBWRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572982
Record name N,N,N-Trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2877-24-9
Record name Trimethylpropylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2877-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, N,N,N-trimethyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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